molecular formula C14H15N3O4 B2623088 (2-{[4-(3-methyl-1H-pyrazol-1-yl)phenyl]amino}-2-oxoethoxy)acetic acid CAS No. 955571-66-1

(2-{[4-(3-methyl-1H-pyrazol-1-yl)phenyl]amino}-2-oxoethoxy)acetic acid

Cat. No.: B2623088
CAS No.: 955571-66-1
M. Wt: 289.291
InChI Key: GIFVLTQUQPBIRE-UHFFFAOYSA-N
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Description

(2-{[4-(3-methyl-1H-pyrazol-1-yl)phenyl]amino}-2-oxoethoxy)acetic acid is an organic compound that features a pyrazole ring, a phenyl group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-{[4-(3-methyl-1H-pyrazol-1-yl)phenyl]amino}-2-oxoethoxy)acetic acid typically involves multi-step organic reactions. One common route starts with the preparation of 4-(3-methyl-1H-pyrazol-1-yl)aniline, which is then reacted with ethyl oxalyl chloride to form an intermediate. This intermediate is subsequently hydrolyzed to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2-{[4-(3-methyl-1H-pyrazol-1-yl)phenyl]amino}-2-oxoethoxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acids are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, (2-{[4-(3-methyl-1H-pyrazol-1-yl)phenyl]amino}-2-oxoethoxy)acetic acid is used as a building block for synthesizing more complex molecules. It serves as a precursor in the synthesis of heterocyclic compounds and coordination complexes.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its therapeutic potential. It may act as an anti-inflammatory, antimicrobial, or anticancer agent, depending on its interaction with biological targets.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2-{[4-(3-methyl-1H-pyrazol-1-yl)phenyl]amino}-2-oxoethoxy)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (2-{[4-(1H-pyrazol-1-yl)phenyl]amino}-2-oxoethoxy)acetic acid
  • (2-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]amino}-2-oxoethoxy)acetic acid
  • (2-{[4-(1H-indol-1-yl)phenyl]amino}-2-oxoethoxy)acetic acid

Uniqueness

(2-{[4-(3-methyl-1H-pyrazol-1-yl)phenyl]amino}-2-oxoethoxy)acetic acid is unique due to the presence of the 3-methyl-1H-pyrazol-1-yl group, which imparts specific electronic and steric properties. These properties can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

2-[2-[4-(3-methylpyrazol-1-yl)anilino]-2-oxoethoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4/c1-10-6-7-17(16-10)12-4-2-11(3-5-12)15-13(18)8-21-9-14(19)20/h2-7H,8-9H2,1H3,(H,15,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIFVLTQUQPBIRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=CC=C(C=C2)NC(=O)COCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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